molecular formula C13H6Br3N3O B6116189 (3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one

(3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one

Cat. No.: B6116189
M. Wt: 459.92 g/mol
InChI Key: QNJOCIJVRRYFPW-UHFFFAOYSA-N
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Description

(3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one: is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, indole, undergoes bromination to introduce bromine atoms at specific positions on the indole ring.

    Pyridine Derivatization: The brominated indole is then reacted with a pyridine derivative, such as 3,5-dibromopyridine, under controlled conditions to form the desired compound.

    Imination: The final step involves the formation of the imino group, which is achieved through a condensation reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group or reduce the bromine atoms to hydrogen.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in derivatives with different functional groups.

Scientific Research Applications

(3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-bromo-3-(2-pyridyl)imino-1H-indol-2-one: Similar structure but lacks additional bromine atoms on the pyridine ring.

    (3Z)-5-chloro-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one: Similar structure with chlorine instead of bromine at specific positions.

    (3Z)-5-bromo-3-(3,5-dichloropyridin-2-yl)imino-1H-indol-2-one: Similar structure with chlorine atoms on the pyridine ring instead of bromine.

Uniqueness

The presence of multiple bromine atoms and the specific arrangement of functional groups make (3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one unique

Properties

IUPAC Name

(3Z)-5-bromo-3-(3,5-dibromopyridin-2-yl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br3N3O/c14-6-1-2-10-8(3-6)11(13(20)18-10)19-12-9(16)4-7(15)5-17-12/h1-5H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJOCIJVRRYFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC3=C(C=C(C=N3)Br)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=N/C3=C(C=C(C=N3)Br)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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